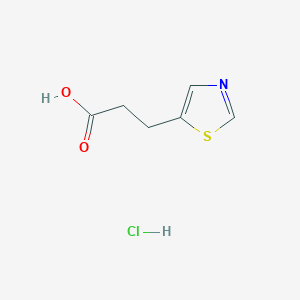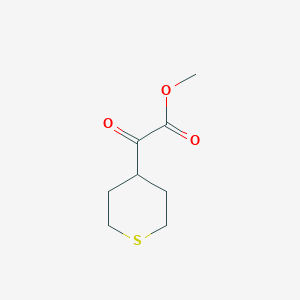
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride
Übersicht
Beschreibung
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H8ClNO2S . It has a molecular weight of 193.65 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride consists of a thiazole ring attached to a propanoic acid group . The compound also contains a hydrochloride group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride are not fully detailed in the available resources. The compound has a molecular weight of 193.65 and a molecular formula of C6H8ClNO2S .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives have been reported to exhibit antimicrobial properties. A study mentioned that certain synthesized compounds with a thiazole component showed discrete antimicrobial activity . This suggests that “3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride” could potentially be explored for its antimicrobial efficacy.
Agricultural Applications
Another research found that a thiazole-containing compound promoted rapeseed growth and increased seed yield and oil content . This indicates possible agricultural applications of “3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride” in enhancing crop production.
Antifungal Activity
Thiazole derivatives have also been evaluated for their antifungal activities against various plant pathogens . The effectiveness of these compounds at certain dosages compared with commercial fungicides points to the potential use of “3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride” in plant protection.
Chemical Synthesis
The compound’s structure, featuring a thiazole ring, suggests its utility in chemical synthesis as a building block for creating various chemical entities with potential biological activities .
Biological Evaluation
Thiazole derivatives have been synthesized and screened for their biological activities, including antifungal properties . This implies that “3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride” could be valuable in biological evaluations for discovering new therapeutic agents.
Antitumor Activity
Some thiazoles have demonstrated cytotoxicity activity on human tumor cell lines, suggesting their potential as antitumor agents . This could be an avenue for researching the effects of “3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride” on cancer cells.
Wirkmechanismus
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have a broad range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, some thiazole derivatives have shown antimicrobial activity .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .
Result of Action
Some thiazole derivatives have been found to promote growth and increase yield and oil content in certain plants , suggesting potential agricultural applications.
Eigenschaften
IUPAC Name |
3-(1,3-thiazol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c8-6(9)2-1-5-3-7-4-10-5;/h3-4H,1-2H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVQWYBPJDHNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride | |
CAS RN |
1803603-38-4 | |
| Record name | 3-(1,3-thiazol-5-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid](/img/structure/B1382497.png)

![tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B1382499.png)
![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride](/img/structure/B1382500.png)




![2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1382508.png)

![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)
![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)
![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)